2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol
Overview
Description
The compound “2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there is no direct synthesis method available for the specific compound, related compounds have been synthesized using various methods. For instance, the Sandmeyer reaction is a well-known method used for the conversion of an aryl amine to an aryl halide . This reaction can be processed with or without copper catalysts for the formation of C–X (X=Cl, Br, I, etc.), C-CF3/CF2, C–CN, C–S, etc., linkages .Scientific Research Applications
Antibacterial Activity
1,4-Dihydro-4-oxopyridinecarboxylic acids, including 2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol, have been studied for their antibacterial properties. These compounds, particularly enoxacin, show broad and potent in vitro antibacterial activity and excellent in vivo efficacy in treating systemic infections (Matsumoto et al., 1984).
Neuroleptic Potential
Studies on a series of 3-phenyl-2-piperazinyl-5H-1-benzazepines, closely related to the compound , indicate potential neuroleptic activity. These compounds, with specific structural modifications, have shown promising results in inhibiting exploratory activity and conditioned avoidance response, suggesting their potential as central nervous system agents (Hino et al., 1988).
Synthesis and Crystallography
The X-ray crystal structure of related compounds, such as 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, has been determined, providing valuable insights into the molecular structure and potential for various applications in medicinal chemistry (Percino et al., 2008).
Dopamine Transporter Ligand Development
Research into the development of long-acting dopamine transporter ligands for the treatment of cocaine abuse has included studies on compounds structurally similar to 2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol. These studies have provided insights into the synthesis, in vitro and in vivo evaluation of such compounds (Hsin et al., 2002).
Green Synthesis Processes
There is also a focus on developing green synthesis processes for related compounds, demonstrating a commitment to environmentally sound practices in pharmaceutical manufacturing (Mahale et al., 2008).
Future Directions
The future directions for the study of “2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .
properties
IUPAC Name |
2-[1-[2-(2-chloro-6-fluorophenyl)ethyl]piperazin-2-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClFN2O/c15-13-2-1-3-14(16)12(13)4-7-18-8-6-17-10-11(18)5-9-19/h1-3,11,17,19H,4-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEUVVAXXZVWNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)CCO)CCC2=C(C=CC=C2Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.